molecular formula C5H11NO B8023962 (2S,3S)-2-methylpyrrolidin-3-ol

(2S,3S)-2-methylpyrrolidin-3-ol

Cat. No.: B8023962
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-WHFBIAKZSA-N
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Description

(2S,3S)-2-methylpyrrolidin-3-ol: is a chiral organic compound with the molecular formula C5H11NO It is a derivative of pyrrolidine, featuring a hydroxyl group and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methylpyrrolidin-3-one using chiral catalysts or enzymes. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-methylpyrrolidin-3-one to this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts for the asymmetric reduction process. This method is favored due to its high yield, substrate specificity, and environmentally friendly nature. The process involves preparing engineering bacteria containing the desired enzyme, followed by the reduction reaction in the presence of glucose dehydrogenase and other cofactors .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: The major products include 2-methylpyrrolidin-3-one or 2-methylpyrrolidine-3-carboxaldehyde.

    Reduction: The major products are various reduced derivatives of the original compound.

    Substitution: The major products depend on the substituent introduced, such as 2-methylpyrrolidin-3-yl chloride or bromide.

Mechanism of Action

The mechanism of action of (2S,3S)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

    (2S,3R)-2-methylpyrrolidin-3-ol: This is a diastereomer of (2S,3S)-2-methylpyrrolidin-3-ol with different stereochemistry at the third carbon.

    (2R,3S)-2-methylpyrrolidin-3-ol: Another diastereomer with different stereochemistry at the second carbon.

    (2R,3R)-2-methylpyrrolidin-3-ol: The enantiomer of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it valuable for studying stereochemical effects in chemical reactions and biological interactions .

Properties

IUPAC Name

(2S,3S)-2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-methylpyrrolidin-3-ol
Reactant of Route 2
(2S,3S)-2-methylpyrrolidin-3-ol
Reactant of Route 3
(2S,3S)-2-methylpyrrolidin-3-ol
Reactant of Route 4
(2S,3S)-2-methylpyrrolidin-3-ol
Reactant of Route 5
(2S,3S)-2-methylpyrrolidin-3-ol
Reactant of Route 6
(2S,3S)-2-methylpyrrolidin-3-ol

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